molecular formula C5H11ClN4 B2974584 3-Azidopiperidine hydrochloride CAS No. 1909312-22-6

3-Azidopiperidine hydrochloride

Cat. No.: B2974584
CAS No.: 1909312-22-6
M. Wt: 162.62
InChI Key: NELLSBQFMZQTDT-UHFFFAOYSA-N
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Description

3-Azidopiperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The azido group attached to the piperidine ring imparts distinct chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidopiperidine hydrochloride typically involves the introduction of an azido group to the piperidine ring. One common method involves the reaction of 3-chloropiperidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The resulting product is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Azidopiperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), elevated temperatures.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), room temperature.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

Major Products Formed

    Amino Derivatives: Reduction of the azido group yields 3-aminopiperidine.

    Triazoles: Cycloaddition with alkynes forms triazole derivatives.

Scientific Research Applications

3-Azidopiperidine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized piperidine derivatives.

    Biology: The compound is employed in bioconjugation techniques, particularly in the synthesis of biocompatible triazoles through click chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Azidopiperidine hydrochloride is primarily related to its azido group, which can undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism. The resulting triazole derivatives can interact with biological targets, making them useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopiperidine: A reduction product of 3-Azidopiperidine hydrochloride, used in the synthesis of pharmaceuticals.

    3-Chloropiperidine: A precursor in the synthesis of this compound.

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceutical development.

Uniqueness

This compound is unique due to its azido group, which imparts distinct reactivity compared to other piperidine derivatives. The ability to undergo cycloaddition reactions and form triazole rings makes it particularly valuable in click chemistry and bioconjugation applications. Its versatility in chemical transformations and potential for creating diverse functionalized derivatives set it apart from similar compounds.

Properties

IUPAC Name

3-azidopiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELLSBQFMZQTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-22-6
Record name 3-azidopiperidine hydrochloride
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